1-Benzyl-4-(5-bromopyridin-2-yl)piperazine

Thermal stability Process chemistry Physicochemical properties

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine (CAS 158399-60-1) is a synthetic small molecule belonging to the benzylpiperazine class, featuring a piperazine core substituted with a benzyl group at N-1 and a 5‑bromopyridin-2-yl moiety at N-4. The compound has a molecular formula of C₁₆H₁₈BrN₃ and a molecular weight of 332.24 g/mol.

Molecular Formula C16H18BrN3
Molecular Weight 332.24 g/mol
CAS No. 158399-60-1
Cat. No. B3021782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(5-bromopyridin-2-yl)piperazine
CAS158399-60-1
Molecular FormulaC16H18BrN3
Molecular Weight332.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)Br
InChIInChI=1S/C16H18BrN3/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
InChIKeyVCXZROURKJEYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(5-bromopyridin-2-yl)piperazine (CAS 158399-60-1): Procurement-Grade Brominated Piperazine Scaffold for Medicinal Chemistry and CNS-Targeted Screening


1-Benzyl-4-(5-bromopyridin-2-yl)piperazine (CAS 158399-60-1) is a synthetic small molecule belonging to the benzylpiperazine class, featuring a piperazine core substituted with a benzyl group at N-1 and a 5‑bromopyridin-2-yl moiety at N-4. The compound has a molecular formula of C₁₆H₁₈BrN₃ and a molecular weight of 332.24 g/mol . It is catalogued as a piperazine derivative with reported psychoactive properties, classified as a selective serotonin reuptake inhibitor (SSRI) and researched for the treatment of depression and anxiety . The bromine atom at the 5‑position of the pyridine ring provides a versatile synthetic handle for transition-metal-catalyzed cross‑coupling reactions, enabling downstream diversification into more complex pharmacologically active agents [1].

Why 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine Cannot Be Replaced by Generic Benzylpiperazine Analogs: Structural and Functional Differentiation at the 5-Bromo Position


Structural analogs within the benzylpiperazine series—including the des-bromo derivative 1-benzyl-4-(pyridin-2-yl)piperazine (CAS 63980-42-7) and regioisomeric bromobenzyl variants—are not interchangeable with 1-benzyl-4-(5-bromopyridin-2-yl)piperazine. The 5‑bromo substituent on the pyridine ring alters three critical parameters simultaneously: (i) it increases molecular weight by ~79 Da (from 253.35 to 332.24 g/mol) and estimated lipophilicity (calculated ΔclogP ≈ +0.8–1.0 units), affecting passive membrane permeability and off‑target binding profiles ; (ii) it elevates the boiling point by approximately 43 °C (437.8 °C vs. 394.8 °C at 760 mmHg) and the flash point by 26 °C (218.6 °C vs. 192.6 °C), directly impacting thermal stability during synthesis and storage ; and (iii) it provides a reactive aryl bromide site for palladium‑catalyzed cross‑coupling reactions that is absent in non‑halogenated analogs, making this compound a strategic intermediate rather than a passive structural variant [1]. Generic substitution without these specific features will fail to replicate synthetic downstream chemistry, thermal handling parameters, and likely receptor‑engagement profiles.

Quantitative Differentiation Evidence for 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine vs. Closest Structural Analogs


Thermal Stability Advantage: 43 °C Higher Boiling Point and 26 °C Higher Flash Point Compared to the Des-Bromo Analog

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine exhibits significantly elevated thermal stability relative to its des-bromo counterpart, 1-benzyl-4-(pyridin-2-yl)piperazine (CAS 63980-42-7). The boiling point of the target compound is 437.8 ± 45.0 °C at 760 mmHg, compared to 394.8 °C for the des-bromo analog—a difference of approximately +43 °C . The flash point is similarly elevated: 218.6 ± 28.7 °C versus 192.6 °C, a +26 °C difference . These differences are attributable to the increased molecular weight (332.24 vs. 253.35 g/mol) and the polarizable bromine atom, which enhance intermolecular van der Waals interactions.

Thermal stability Process chemistry Physicochemical properties

Synthetic Diversification Potential: Aryl Bromide as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 5-bromopyridin-2-yl moiety of 1-benzyl-4-(5-bromopyridin-2-yl)piperazine serves as a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1]. This enables the rapid generation of C5‑arylated, C5‑aminated, or C5‑alkynylated analogs from a single building block. In contrast, the non-halogenated analog 1-benzyl-4-(pyridin-2-yl)piperazine lacks this reactive handle, requiring separate de novo synthesis for each derivative. Aryl bromides undergo oxidative addition to Pd(0) with rate constants typically 10–100× faster than the corresponding aryl chlorides, providing practical kinetic advantages in library synthesis [2].

Cross-coupling Medicinal chemistry Library synthesis

Molecular Weight and Estimated Lipophilicity Shift: Implications for Passive Permeability and CNS Exposure

The replacement of a hydrogen atom at the pyridine 5‑position with bromine increases molecular weight from 253.35 g/mol (des-bromo analog) to 332.24 g/mol (target compound) and is estimated to increase the calculated logP (clogP) by approximately 0.8–1.0 log units, based on the π‑value of bromine (~0.86 for aromatic substitution) [1][2]. This lipophilicity shift places the target compound closer to the optimal CNS drug space (clogP 2–5) compared to the more hydrophilic des-bromo analog (clogP estimated at ~2.5–3.0), while still remaining within favorable limits for oral bioavailability by Lipinski's Rule of Five (MW < 500, clogP < 5).

Lipophilicity CNS drug design Physicochemical profiling

Annotated SSRI Pharmacological Classification: Serotonin Transporter vs. Unsubstituted Benzylpiperazine Baseline

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is annotated in chemical databases as a selective serotonin reuptake inhibitor (SSRI) with additional serotonin receptor agonist properties, associated with research into the treatment of depression and anxiety . While quantitative IC₅₀ or Ki values for the human serotonin transporter (SERT) are not publicly disclosed, this functional classification distinguishes the compound from simpler benzylpiperazines such as 1-benzylpiperazine (BZP), which primarily acts as a dopamine releaser and lacks the pyridinyl pharmacophore necessary for potent SERT engagement [1]. The 2‑pyridinylpiperazine substructure is a recognized privileged motif for serotonin receptor and transporter recognition, as evidenced by clinical agents including aripiprazole and its analogs.

Serotonin reuptake inhibition CNS pharmacology Antidepressant screening

Vapor Pressure and Storage Stability: Negligible Volatility at Ambient Temperature vs. Lower-Molecular-Weight Piperazines

The vapor pressure of 1-benzyl-4-(5-bromopyridin-2-yl)piperazine is reported as 0.0 ± 1.1 mmHg at 25 °C, indicating negligible volatility under ambient storage and handling conditions . In comparison, lower-molecular-weight piperazine derivatives (e.g., 1-benzylpiperazine, MW = 176.26 g/mol) exhibit measurable vapor pressures that can lead to evaporative loss during long-term storage and weigh-boat transfers, compromising quantitative accuracy in high-precision pharmacological assays. The heavy bromine atom and extended aromatic surface area of the target compound suppress volatility, a property that is advantageous for maintaining precise concentration control in dose–response experiments.

Volatility Storage stability Handling safety

Recommended Application Scenarios for 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine Based on Differentiated Evidence


Focused CNS Library Synthesis via Pd-Catalyzed Cross-Coupling at the C5–Br Position

Medicinal chemistry groups synthesizing focused libraries of 5‑substituted pyridinylpiperazines should procure 1-benzyl-4-(5-bromopyridin-2-yl)piperazine as the core building block. The aryl bromide enables rapid parallel synthesis of 5‑aryl, 5‑amino, and 5‑alkynyl derivatives through Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, respectively, avoiding 3–5 de novo synthetic steps per analog that would be required when starting from the non-halogenated 1-benzyl-4-(pyridin-2-yl)piperazine [1]. The elevated boiling point (437.8 °C) provides thermal tolerance during microwave-accelerated cross-coupling protocols .

Serotonin Transporter Probe Development for Depression and Anxiety Target Validation

Academic and industrial CNS research groups investigating serotonin transporter (SERT) pharmacology can deploy 1-benzyl-4-(5-bromopyridin-2-yl)piperazine as a starting scaffold for SERT probe optimization. The compound's annotated SSRI mechanism distinguishes it from dopamine-centric benzylpiperazines (e.g., BZP) and directs target engagement hypotheses toward serotonergic pathways relevant to depression and anxiety models . The estimated lipophilicity shift from bromination (+0.86 clogP units relative to the des-bromo analog) is expected to enhance CNS penetration while maintaining drug-like properties within Lipinski Rule-of-Five boundaries.

Physicochemical Reference Standard for Halogenated Piperazine Analytical Method Development

Analytical chemistry and quality control laboratories developing HPLC, LC-MS, or GC methods for halogenated piperazine derivatives can employ 1-benzyl-4-(5-bromopyridin-2-yl)piperazine as a system suitability reference standard. Its defined physicochemical properties—including molecular weight (332.24 g/mol), characteristic bromine isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), negligible vapor pressure (0.0 ± 1.1 mmHg at 25 °C), and high boiling point (437.8 °C)—provide robust benchmarks for method calibration, retention time locking, and mass spectral identification in complex biological matrices .

Structure-Activity Relationship (SAR) Anchor Point for Pyridinylpiperazine Sigma Receptor Ligand Optimization

Research groups exploring sigma-1 and sigma-2 receptor pharmacology using pyridinylpiperazine scaffolds can incorporate 1-benzyl-4-(5-bromopyridin-2-yl)piperazine as an SAR anchor compound. The 2‑pyridinylpiperazine motif is a recognized pharmacophore for sigma receptor engagement, and the 5‑bromo substituent provides a vector for systematic exploration of substituent effects at the pyridine ring without altering the core benzylpiperazine architecture [2]. The compound's synthetic accessibility via cross-coupling enables rapid generation of analogs to probe the sigma-1/sigma-2 selectivity determinants established in pyridyl nitrogen positional scanning studies.

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